molecular formula C17H28ClNO2 B4399729 [2-(3-tert-butylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride

[2-(3-tert-butylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B4399729
M. Wt: 313.9 g/mol
InChI Key: PAVLTAFYCPXPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-tert-butylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of [2-(3-tert-butylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been suggested that the compound may exert its neuroprotective effects by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(3-tert-butylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its potential therapeutic applications. This makes it a promising candidate for further research into the treatment of inflammatory and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the compound's mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research into [2-(3-tert-butylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride. One potential direction is further investigation into the compound's mechanism of action, particularly with regards to its potential neuroprotective effects. Additionally, further research is needed to determine the compound's safety and efficacy in humans. Finally, research into the synthesis of analogs of the compound may lead to the development of more potent and selective therapeutic agents.

Scientific Research Applications

[2-(3-tert-butylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential use as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(3-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-17(2,3)14-6-4-7-15(12-14)20-11-9-18-13-16-8-5-10-19-16;/h4,6-7,12,16,18H,5,8-11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVLTAFYCPXPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.